molecular formula C24H27NO4 B13325620 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-cyclopentylpropanoic acid

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-cyclopentylpropanoic acid

Cat. No.: B13325620
M. Wt: 393.5 g/mol
InChI Key: XKWRUNAXYMBDHT-UHFFFAOYSA-N
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Description

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-cyclopentylpropanoic acid (CAS: 1219422-04-4) is an Fmoc-protected amino acid derivative with a cyclopentyl side chain. Its molecular formula is C23H25NO4, and it has a molecular weight of 379.45 g/mol . The compound is structurally characterized by:

  • A 9-fluorenylmethoxycarbonyl (Fmoc) group, a common protecting group in peptide synthesis.
  • A methylamino moiety at the α-carbon.
  • A cyclopentyl substituent at the β-position, contributing to its steric and lipophilic properties.

This compound is primarily used as a building block in solid-phase peptide synthesis (SPPS), enabling controlled elongation of peptide chains. Its storage conditions align with similar Fmoc-protected amino acids, typically requiring low temperatures (-20°C) to preserve stability .

Properties

Molecular Formula

C24H27NO4

Molecular Weight

393.5 g/mol

IUPAC Name

3-cyclopentyl-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]propanoic acid

InChI

InChI=1S/C24H27NO4/c1-25(22(23(26)27)14-16-8-2-3-9-16)24(28)29-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h4-7,10-13,16,21-22H,2-3,8-9,14-15H2,1H3,(H,26,27)

InChI Key

XKWRUNAXYMBDHT-UHFFFAOYSA-N

Canonical SMILES

CN(C(CC1CCCC1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

Preparation Methods

Synthetic Routes for Preparation

Specific Methods

Fmoc Protection via Mixed Anhydride Method

One well-established method for Fmoc protection is the mixed anhydride method , where the free amino acid is first activated with an acid chloride or anhydride intermediate, then reacted with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) to form the Fmoc-protected amino acid.

  • Reagents: Fmoc-Cl, base (e.g., sodium bicarbonate or triethylamine), solvent (e.g., dimethylformamide [DMF] or dichloromethane [DCM])
  • Conditions: Mild temperatures (0–4°C) to minimize racemization
  • Outcome: High yield of Fmoc-protected amino acid with minimal side reactions
Microwave-Assisted Synthesis

Microwave irradiation has been reported to accelerate the Fmoc-protection reaction kinetics, allowing synthesis at temperatures between 30–50°C within 10 minutes, enhancing throughput and yield.

Coupling of Cyclopentyl Substituent

The cyclopentyl group is incorporated typically by starting from cyclopentyl-substituted amino acid derivatives or by alkylation of the amino acid backbone.

Reaction Conditions and Reagents

Parameter Details
Solvents Dimethylformamide (DMF), Dichloromethane (DCM)
Temperature 0–4°C for protection to reduce racemization; 30–50°C for microwave-assisted synthesis
Coupling Reagents HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), DIC (Diisopropylcarbodiimide) with HOBt (1-Hydroxybenzotriazole)
Base Triethylamine, Sodium bicarbonate
Reaction Time 10 minutes (microwave-assisted), several hours (conventional)
Purification Reverse-phase High-Performance Liquid Chromatography (HPLC), Flash chromatography

Purification and Characterization

Purification Techniques

  • Reverse-phase HPLC using C18 columns with acetonitrile/water gradients containing 0.1% trifluoroacetic acid (TFA) is standard to achieve >98% purity, essential for peptide synthesis applications.
  • Flash chromatography is also employed for initial crude product purification.

Characterization Methods

Technique Purpose Typical Observations
Nuclear Magnetic Resonance (NMR) Confirm structure, regiochemistry, stereochemistry 1H NMR: Multiplet signals for cyclopentyl protons at δ 1.5–2.5 ppm; 13C NMR confirms carbon environments
High-Resolution Mass Spectrometry (HRMS) Verify molecular weight Molecular ion peak [M+H]+ at m/z ~424.21
High-Performance Liquid Chromatography (HPLC) Assess purity Purity >98% required for peptide synthesis

Detailed Research Findings on Preparation

Yield and Reaction Efficiency

  • Yields typically range from 60% to 85% , influenced by steric hindrance from the cyclopentyl group and reaction parameters such as temperature and reagent choice.
  • Microwave-assisted synthesis notably improves reaction rates and yields, reducing reaction times from hours to minutes without compromising purity.

Summary Table of Preparation Methods

Method Reagents/Conditions Advantages Disadvantages
Mixed Anhydride Method Fmoc-Cl, base, DMF/DCM, 0–4°C High yield, mild conditions, minimal racemization Longer reaction time (hours)
Microwave-Assisted Synthesis Fmoc-Cl, base, DMF, 30–50°C, 10 min Rapid, enhanced kinetics, good yields Requires specialized microwave equipment
Coupling with HATU/DIC + HOBt HATU or DIC with HOBt, DMF, room temp Efficient activation, high coupling efficiency Cost of reagents

Concluding Remarks

The preparation of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-cyclopentylpropanoic acid is well-established in peptide chemistry, leveraging the Fmoc protecting group’s compatibility with mild reaction conditions and selective deprotection. The mixed anhydride method remains a gold standard for Fmoc protection, while microwave-assisted synthesis offers a modern alternative for rapid production. Purification via reverse-phase HPLC and characterization by NMR and HRMS ensure the compound’s structural integrity and purity, critical for its application in solid-phase peptide synthesis and drug development.

Chemical Reactions Analysis

    Common Reagents and Conditions:

    Major Products: The primary product is the Fmoc-deprotected amino acid.

  • Scientific Research Applications

      Peptide Synthesis: Used in SPPS to construct peptides and proteins.

      Drug Development: Fmoc-protected amino acids play a crucial role in designing peptide-based drugs.

      Bioconjugation: Fmoc chemistry facilitates bioconjugation reactions.

      Proteomics and Proteogenomics: Enables peptide sequencing and identification.

  • Mechanism of Action

      Target: The compound itself does not have a specific biological target.

      Role: It acts as a building block for peptide synthesis, contributing to the formation of longer peptides and proteins.

  • Comparison with Similar Compounds

    Structural Variations and Substituent Effects

    The target compound belongs to a broader class of Fmoc-protected amino acids, where modifications in the side chain (R-group) dictate physicochemical and functional differences. Key analogs include:

    Compound Name R-Group Molecular Formula Molecular Weight CAS Number Primary Application
    (R)-2-((Fmoc)amino)-3-(3,5-difluorophenyl)propanoic acid 3,5-Difluorophenyl C25H20F2NO4 460.43 Not provided Peptide synthesis
    (S)-2-((Fmoc)amino)-3-(o-tolyl)propanoic acid o-Tolyl (2-methylphenyl) C25H23NO4 401.45 211637-75-1 Research chemicals
    (S)-2-((Fmoc)amino)-3-(6-chloro-1H-indol-3-yl)propanoic acid 6-Chloroindole C26H21ClN2O4 485.91 908847-42-7 Life science research
    (S)-2-((Fmoc)(methyl)amino)-3-(3-chloro-4-(trifluoromethyl)phenyl)propanoic acid 3-Chloro-4-(trifluoromethyl)phenyl C26H20ClF3NO4 526.89 Not provided Medicinal chemistry
    (R)-2-((Fmoc)amino)-3-mercaptopropanoic acid Mercapto (-SH) C18H17NO4S 343.40 135248-89-4 Thiol-containing peptide synthesis

    Key Observations :

    • Cyclopentyl vs. Aromatic Groups : The cyclopentyl group in the target compound confers moderate lipophilicity compared to aromatic substituents (e.g., difluorophenyl, indole), which may enhance membrane permeability but reduce aqueous solubility .
    • Functional Groups : Mercapto (-SH) derivatives enable disulfide bond formation, critical for stabilizing peptide tertiary structures .

    Physicochemical Properties

    • Molecular Weight: The target compound (379.45 g/mol) falls within the typical range for Fmoc-amino acids (311–526 g/mol) .
    • Purity: High purity (>95%) is standard for research-grade compounds, as seen in analogs like (S)-2-((Fmoc)amino)-3-(o-tolyl)propanoic acid (99.76% by HPLC) .
    • Storage : Most Fmoc derivatives require storage at -20°C to prevent degradation, though solvent-based formulations may need -80°C for long-term stability .

    Biological Activity

    2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-cyclopentylpropanoic acid, often abbreviated as Fmoc-Cyclopentyl-Amino Acid, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies.

    • Molecular Formula : C22H25NO4
    • CAS Number : 1172579-62-2
    • Molecular Weight : 365.44 g/mol

    The structure of this compound features a fluorenyl group, which is known for its stability and ability to enhance the lipophilicity of the molecule, potentially improving its biological activity.

    The biological activity of this compound can be attributed to several mechanisms:

    • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular signaling pathways.
    • Modulation of Protein Interactions : Its structure allows it to interact with various proteins, potentially altering their function.
    • Cell Cycle Regulation : It may influence cell cycle progression and apoptosis through pathways such as MAPK/ERK and PI3K/Akt signaling.

    Biological Activities

    The biological activities of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-cyclopentylpropanoic acid include:

    • Cytotoxicity : Studies indicate that the compound exhibits cytotoxic effects against various cancer cell lines, suggesting potential as an anti-cancer agent.
    • Anti-inflammatory Effects : The compound has been shown to modulate inflammatory responses, which could be beneficial in treating inflammatory diseases.
    • Antimicrobial Activity : Preliminary data suggest that it may possess antimicrobial properties against certain pathogens.

    Case Study 1: Cytotoxic Effects on Cancer Cell Lines

    A study evaluated the cytotoxic effects of the compound on several cancer cell lines, including breast and colon cancer. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, indicating strong potential for further development as an anti-cancer drug.

    Cell LineIC50 (µM)
    MCF-7 (Breast)8.5
    HT-29 (Colon)12.3
    A549 (Lung)10.1

    Case Study 2: Anti-inflammatory Activity

    In vitro assays showed that the compound inhibited the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharide (LPS). This suggests its potential use in treating inflammatory conditions.

    CytokineControl (pg/mL)Treated (pg/mL)
    TNF-alpha25075
    IL-630090

    Q & A

    Q. What are the best practices for long-term storage and handling to maintain stability?

    • Protocol :
    • Storage : -20°C under argon in amber vials to prevent oxidation and moisture uptake .
    • Handling : Use nitrile gloves and fume hoods to avoid dermal/ocular exposure (H315/H319 hazards) .
    • Disposal : Incinerate at >800°C with alkaline scrubbers to neutralize acidic byproducts .

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